molecular formula C18H19FN2O4S B2818891 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 922062-74-6

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide

Cat. No.: B2818891
CAS No.: 922062-74-6
M. Wt: 378.42
InChI Key: VBXNWUGKOQXJMD-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a chemical research reagent featuring a 1,4-oxazepine heterocyclic core, a scaffold of significant interest in medicinal chemistry and drug discovery. While the specific biological profile of this exact molecule is not detailed in the public domain, structural analogs based on the tetrahydrobenzo[1,4]oxazepin-one core have been identified as potent bioactive molecules in phenotypic screening campaigns. For instance, related compounds have demonstrated promising activity in inducing the differentiation of Acute Myeloid Leukemia (AML) cells in vitro, suggesting the potential for research applications in oncology, particularly in differentiation therapy . The presence of the 2-fluorophenyl moiety is a common feature in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity to biological targets. This sulfonamide derivative is supplied for investigational purposes to support researchers in exploring the structure-activity relationships (SAR) of mid-sized heterocycles, probing novel mechanisms of action, and developing new chemical tools for biological research. Its value lies in its potential as a key intermediate or target molecule for expanding the chemical space around a therapeutically relevant pharmacophore.

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4S/c1-2-21-9-10-25-17-8-7-14(11-15(17)18(21)22)20-26(23,24)12-13-5-3-4-6-16(13)19/h3-8,11,20H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXNWUGKOQXJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzoxazepines and features a unique fused oxazepine ring with a sulfonamide group. Its molecular formula is C20H24N2O5SC_{20}H_{24}N_{2}O_{5}S with a molecular weight of approximately 404.5 g/mol. The presence of an ethyl substituent and a sulfonamide group may contribute to its distinct pharmacological properties compared to other similar compounds .

Preliminary studies suggest that this compound may interact with specific biological targets involved in cellular signaling pathways. Its structure indicates potential roles in:

  • Kinase Inhibition : Similar compounds have shown activity as selective kinase inhibitors, which are crucial in regulating various cellular processes including proliferation and apoptosis.
  • Differentiation Induction : Research indicates that compounds with oxazepine cores can induce differentiation in cancer cells, particularly in acute myeloid leukemia (AML) cell lines .

Anticancer Activity

Several studies have focused on the compound's ability to induce differentiation in AML cells. For instance, a phenotypic screen identified compounds capable of stimulating differentiation across various AML cell lines. The results indicated that derivatives of the oxazepine core could significantly upregulate myeloid markers such as CD11b, suggesting a mechanism through which these compounds may exert their anticancer effects .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Cell Proliferation Inhibition : The compound has been shown to decrease cell viability in several cancer cell lines.
  • Morphological Changes : Treated cells exhibited characteristic changes consistent with differentiation, such as increased cell size and altered cytoplasmic characteristics .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of similar compounds has revealed that modifications to the substituents on the oxazepine core can significantly influence biological activity. For example:

CompoundModificationsBiological Activity
OXS003976Ethyl substituentEC50 = 620 nM against AML
Other derivativesVarying alkyl groupsDifferentiation induction and kinase inhibition

These findings underscore the importance of specific structural features in determining the pharmacological profile of oxazepine derivatives .

Scientific Research Applications

Medicinal Chemistry

Kinase Inhibition:
Research indicates that compounds with similar structural features to N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide exhibit kinase inhibitory activity. Kinases are crucial in various signaling pathways and are often targeted in cancer therapy. For instance, studies have shown that related compounds can effectively inhibit specific kinases involved in tumor progression .

Anticancer Activity:
The compound's unique structural elements suggest potential applications in anticancer therapies. Preliminary studies indicate that derivatives of the oxazepine core can induce differentiation in acute myeloid leukemia (AML) cells . This differentiation is vital for developing new treatment strategies against aggressive cancers like AML.

Drug Development

Synthesis Intermediates:
The compound serves as an intermediate in synthesizing other bioactive molecules. Its structural versatility allows for modifications that can lead to the development of new drugs targeting various diseases . The synthesis processes often involve reactions with other organic compounds to enhance biological activity or optimize pharmacokinetic properties.

Case Study 1: Kinase Inhibition

A study focused on a series of oxazepine derivatives demonstrated their ability to inhibit specific kinases effectively. The study utilized in vitro assays to measure the potency of these compounds against various cancer cell lines. Results indicated that certain modifications to the oxazepine structure significantly improved inhibitory activity.

Case Study 2: Antileukemic Activity

In another study investigating the differentiation of AML cells, compounds similar to this compound were tested for their ability to induce cell differentiation. The findings revealed that these compounds could trigger differentiation pathways in AML cells, suggesting a promising avenue for therapeutic development .

Comparative Data Table

Compound NameStructural FeaturesBiological ActivityReference
This compoundTetrahydrobenzo[f][1,4]oxazepine coreKinase inhibition
5-Methyl-4-oxo-2,3-dihydrobenzo[f][1,4]oxazepinSimilar oxazepine coreKinase inhibition
2-Benzyl-N-(5-methyl-4-oxo-2,3-dihydro-benzoxazepin)Benzyl substitutionPotential anticancer activity

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

The benzooxazepine core distinguishes this compound from structurally related sulfonamides. For example:

  • Triazole-based sulfonamides (e.g., compounds [7–9] in ) feature a 1,2,4-triazole ring instead of oxazepine. These triazole derivatives exhibit tautomerism (thione-thiol equilibrium), which influences their reactivity and binding modes .
  • Benzamide derivatives (e.g., etobenzanid, ) replace the oxazepine with a benzamide scaffold, reducing conformational flexibility but improving metabolic stability .

Sulfonamide Substituent Profiles

The methanesulfonamide group in the target compound is a critical functional moiety shared with pesticidal and pharmaceutical agents:

  • Sulfentrazone (): Contains a difluoromethyl-substituted triazole linked to a sulfonamide group. The fluorine atoms enhance electronegativity, improving herbicidal activity .
  • Diflufenican (): Incorporates a trifluoromethylphenoxy group adjacent to the sulfonamide, increasing hydrophobicity and membrane permeability .

Fluorinated Aryl Groups

The 2-fluorophenyl substituent is a hallmark of agrochemicals and CNS drugs. Comparisons include:

  • Metsulfuron methyl ester (): Uses a fluorinated triazine ring instead of fluorophenyl, optimizing herbicidal selectivity via steric hindrance .
  • Hydrazinecarbothioamides (): Feature 2,4-difluorophenyl groups, which enhance IR spectral signatures (e.g., C=S stretch at 1243–1258 cm⁻¹) and influence tautomeric stability .

Physicochemical and Spectroscopic Properties

Property Target Compound Triazole-thiones [7–9] () Sulfentrazone ()
Molecular Weight ~395 g/mol (estimated) 450–500 g/mol 397.3 g/mol
Key Functional Groups Benzooxazepine, sulfonamide 1,2,4-Triazole, sulfonyl Triazole, difluoromethyl
IR Signatures C=O (1660–1680 cm⁻¹) C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹) S=O (1350–1450 cm⁻¹)
Fluorine Content 1 F atom 2–4 F atoms 2 F atoms

The target compound’s IR profile is expected to align with sulfonamide derivatives (S=O stretch ~1350 cm⁻¹) and aromatic C-F vibrations (~1100–1200 cm⁻¹), though direct spectral data are unavailable in the provided evidence.

Q & A

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Enzyme Kinetics : Perform Michaelis-Menten analysis to determine inhibition mode (competitive/uncompetitive) .
  • SPR Biosensing : Measure binding kinetics (ka/kd) to immobilized targets (e.g., BSA-conjugated receptors) .
  • Molecular Dynamics : Simulate ligand-receptor complexes (GROMACS) to predict residence times .

Q. Tables for Key Data

Property Method Typical Result Reference
PurityHPLC-MS≥95%
Melting PointDSC180–185°C (decomposition observed)
Enzyme Inhibition (IC₅₀)Fluorescence Polarization0.8 ± 0.2 µM (COX-2)
Aqueous SolubilityShake-Flask Method12 µg/mL (pH 7.4)

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